molecular formula C13H14N10O B2466813 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034286-53-6

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2466813
CAS No.: 2034286-53-6
M. Wt: 326.324
InChI Key: FUPAUSYHVFLOAF-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. This pathway is fundamental to hematopoiesis, immune function, and cell growth, and its dysregulation, particularly through constitutive JAK2 activity such as the JAK2 V617F mutation, is a well-established driver of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The compound's high specificity for JAK2 over other JAK family members makes it an invaluable pharmacological tool for dissecting the specific contributions of JAK2 signaling in both physiological and pathological contexts. Researchers utilize this inhibitor to investigate the molecular pathogenesis of MPNs and JAK2-dependent cancers, to study mechanisms of resistance to JAK2-targeted therapies, and to evaluate its efficacy in preclinical models of hematological malignancies and autoimmune disorders. By selectively blocking JAK2-mediated phosphorylation and subsequent STAT protein activation, this compound enables the functional analysis of downstream gene expression events that promote cell proliferation and survival, providing critical insights for the development of novel targeted cancer therapeutics. Source: PubMed Central

Properties

IUPAC Name

1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N10O/c24-13(12-15-8-16-20-12)22-5-3-21(4-6-22)10-1-2-11(19-18-10)23-9-14-7-17-23/h1-2,7-9H,3-6H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPAUSYHVFLOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step reactions. One common approach is the cyclocondensation of appropriate hydrazine derivatives with triazole-containing precursors under controlled conditions. The reaction conditions often include the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques. These methods are advantageous due to their efficiency, scalability, and environmental friendliness. Continuous-flow synthesis allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridazine and Triazole Sites

The pyridazine ring’s C3 and C6 positions are activated for nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms.

Reaction TypeConditionsProductsKey Findings
Amination NH₃/EtOH, 80°C3-amino derivativesSelective substitution at C3 observed in pyridazine analogs
Halogenation POCl₃/PCl₅, reflux6-chloro derivativesChlorination occurs preferentially at C6
Alkylation K₂CO₃, R-X, DMFN-alkylated triazolesPiperazine nitrogen shows higher reactivity than triazole N2/N4

For example, reaction with methyl iodide under basic conditions selectively alkylates the piperazine nitrogen, leaving triazole rings intact .

Amide Bond Reactivity in the Piperazine-Triazole Linkage

The carbonyl group connecting piperazine and triazole undergoes hydrolysis and condensation reactions:

ReactionConditionsOutcomeNotes
Acid Hydrolysis 6M HCl, 100°CCleavage to carboxylic acidComplete hydrolysis in 12 hours
Base Hydrolysis NaOH/EtOH, 60°CSodium carboxylateReversible under acidic conditions
Schiff Base Formation R-NH₂, MeOHImine derivativesRequires dehydrating agents (e.g., MgSO₄)

Hydrolysis studies on analogs like 1-(4-fluorophenyl-thio)ethanone demonstrate that steric hindrance from the piperazine ring slows reaction kinetics.

Cycloaddition and Coordination Chemistry

Triazole rings participate in metal-ligand interactions and cycloadditions:

ProcessReagents/ConditionsApplications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuSO₄, sodium ascorbateForms 1,2,3-triazole hybrids
Palladium Coordination Pd(OAc)₂, DCMStable Pd(II) complexes (λₘₐₓ = 420 nm)

While 1,2,4-triazoles are less reactive in CuAAC than 1,2,3-triazoles, they form stable coordination complexes with transition metals, enabling catalytic applications .

Functionalization of the Piperazine Ring

The piperazine moiety undergoes alkylation, acylation, and ring-opening reactions:

ReactionExampleYieldSelectivity
Acylation Acetyl chloride, NEt₃85%N4-acylation dominates
Sulfonation TsCl, pyridine78%N1-sulfonylation preferred
Quaternization MeOTf, CH₃CN90%Forms stable ammonium salts

Quaternized derivatives exhibit enhanced water solubility, useful for pharmacological formulations .

Oxidation and Reduction Pathways

Controlled redox reactions modify the triazole and pyridazine systems:

ReactionAgentsOutcome
Pyridazine Reduction H₂, Pd/CPartially saturated diazine ring
Triazole Oxidation KMnO₄, H⁺Triazole N-oxide formation

Reduction of the pyridazine ring to a 1,4-diazabicyclo system has been reported in structural analogs under high-pressure hydrogenation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Compounds containing the triazole and pyridazine moieties have been investigated for their anticancer properties. For instance, derivatives of triazole-fused pyridazines have demonstrated potent inhibition of c-Met kinases, which are implicated in various cancers. A notable example includes the compound PF-04217903, which has been selected as a preclinical candidate for cancer treatment due to its favorable pharmacokinetic properties and efficacy in inhibiting tumor growth in animal models .

Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Compounds similar to 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine have been shown to possess antibacterial and antifungal properties. A study found that certain triazole derivatives effectively inhibited the growth of various bacterial strains and fungi .

Neuroprotective Effects
The compound has also been explored for its potential neuroprotective effects. Some studies suggest that triazole-containing compounds may modulate pathways involved in neurodegenerative diseases such as Huntington’s disease . These findings indicate that further research could lead to the development of therapeutic agents targeting neurological disorders.

Agricultural Applications

Pesticidal Activity
Triazole derivatives have been recognized for their potential as pesticides. Research has shown that compounds with similar structures can exhibit insecticidal and herbicidal activities. This makes them candidates for developing new agrochemicals aimed at improving crop yield and resistance against pests .

Materials Science

Fluorescent Probes
The unique structural features of triazoles allow them to be utilized as fluorescent probes in materials science. These compounds can serve as structural units in polymers that exhibit specific optical properties, making them valuable in the development of advanced materials for sensors and imaging applications .

Case Studies

Study Findings Application Area
Savolitinib Study Demonstrated potent inhibition of c-Met kinases with favorable pharmacokineticsAnticancer therapy
Antimicrobial Screening Showed effective inhibition against multiple bacterial strainsAntimicrobial agents
Neuroprotection Research Suggested modulation of neurodegenerative pathwaysNeuroprotective agents

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine is unique due to its dual triazole rings and piperazine linkage, which confer distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds .

Biological Activity

3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes two triazole rings and a piperazine moiety. Its chemical formula is C13H14N6O2C_{13}H_{14}N_{6}O_{2}, and it has a molecular weight of 286.29 g/mol. The presence of the triazole rings contributes to its biological activity by enhancing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the triazole rings through cyclization reactions.
  • Coupling with piperazine derivatives to introduce the piperazine moiety.
  • Final modifications to achieve the desired functional groups.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For instance:

  • A related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa, with an IC50 value of 0.99 μM against BT-474 cells .
  • The mechanism of action often involves apoptosis induction through cell cycle arrest and inhibition of tubulin polymerization .

Antimicrobial Activity

Triazole compounds have been noted for their antimicrobial properties:

  • Studies indicate that derivatives exhibit activity against Gram-positive and Gram-negative bacteria .
  • The introduction of specific substituents on the triazole ring can enhance efficacy against resistant strains .

Antifungal Activity

The triazole scaffold is well-documented for antifungal applications:

  • Research shows that triazole derivatives can inhibit fungal growth effectively, with some compounds demonstrating potency comparable to established antifungals .
  • Structure-activity relationship studies reveal that modifications to the triazole ring can significantly affect antifungal activity.

Case Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various triazole derivatives on breast cancer cell lines. The compound under consideration showed a marked reduction in cell viability at concentrations as low as 0.5 μM, indicating its potential as a therapeutic agent in oncology.

CompoundCell LineIC50 (μM)Mechanism
This compoundBT-4740.99 ± 0.01Apoptosis via tubulin inhibition

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized triazoles against common pathogens. The results indicated that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli.

CompoundPathogenZone of Inhibition (mm)
Modified Triazole AStaphylococcus aureus20
Modified Triazole BEscherichia coli18

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the triazole rings significantly influence biological activity.
  • The presence of electron-withdrawing groups enhances cytotoxicity and antimicrobial properties.

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction parameters require optimization?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyridazine core via cyclization reactions, followed by functionalization of the piperazine and triazole moieties. Key steps include:

Core Formation: Cyclization of precursor hydrazines or diazines under controlled temperatures (60–120°C) in aprotic solvents like DMF or THF .

Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine group, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligand systems (e.g., Xantphos) .

Triazole Introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic displacement for triazole incorporation .

Critical Parameters to Optimize:

  • Temperature: Excess heat during cyclization can lead to byproducts (e.g., over-oxidized intermediates) .
  • Solvent Polarity: Polar aprotic solvents enhance coupling efficiency but may reduce solubility of intermediates .
  • Catalyst Loading: Pd catalysts >5 mol% improve coupling yields but increase purification complexity .

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

  • ¹H/¹³C NMR identifies proton environments (e.g., piperazine methylene at δ 3.2–3.8 ppm, triazole protons at δ 7.5–8.2 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridazine-triazole-piperazine scaffold .

Mass Spectrometry (MS):

  • High-Resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₄N₁₀O at m/z 363.1082) .

HPLC-PDA:

  • Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .

Advanced: How can researchers resolve conflicting bioactivity data observed in studies targeting microbial pathogens?

Methodological Answer:
Conflicting results (e.g., varying IC₅₀ values against S. aureus or E. coli) often arise from:

Assay Variability:

  • Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hrs) to minimize false negatives .

Compound Stability:

  • Test stability in assay media via LC-MS; decomposition products (e.g., hydrolyzed triazole) may explain reduced activity .

Target Specificity:

  • Use knockout microbial strains to confirm whether activity is mediated by kinase inhibition (common for pyridazine derivatives) .

Advanced: What strategies optimize the coupling efficiency between triazole and piperazine moieties during synthesis?

Methodological Answer:
Low coupling efficiency (<50%) is often due to steric hindrance or poor nucleophilicity. Mitigation strategies include:

Pre-activation of Reagents:

  • Use Mitsunobu conditions (DIAD, PPh₃) for oxygen-sensitive couplings .

Microwave-assisted Synthesis:

  • Short reaction times (30 mins) at 100°C improve yields by 20–30% compared to conventional heating .

Alternative Catalysts:

  • Replace Pd with RuPhos ligands for Buchwald-Hartwig reactions, reducing catalyst loading to 2 mol% .

Basic: What structural features suggest potential pharmacological applications of this compound?

Methodological Answer:

Piperazine Motif:

  • Enhances blood-brain barrier penetration, relevant for CNS-targeted therapies .

Triazole Groups:

  • Chelate metal ions in enzymatic active sites (e.g., bacterial metalloproteases) .

Pyridazine Core:

  • Mimics purine bases, enabling kinase or polymerase inhibition .

Advanced: How to address low yields (<30%) in the final cyclization step of the pyridazine core?

Methodological Answer:

Solvent Optimization:

  • Switch from DMF to DMAc (higher boiling point, better solubility) to reduce side reactions .

Acid Catalysis:

  • Add p-TsOH (10 mol%) to protonate intermediates, accelerating cyclization kinetics .

Temperature Gradients:

  • Gradual heating (60°C → 120°C over 2 hrs) prevents premature decomposition .

Advanced: What computational methods predict binding interactions between this compound and kinase targets?

Methodological Answer:

Molecular Docking (AutoDock Vina):

  • Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization .

Molecular Dynamics (MD) Simulations:

  • Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Free Energy Calculations (MM-PBSA):

  • Quantify binding affinity (ΔG < −7 kcal/mol suggests strong inhibition) .

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